2-Butanone, 4-hydroxy-4,4-diphenyl-
CAS No.: 14035-54-2
Cat. No.: VC20671377
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14035-54-2 |
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Molecular Formula | C16H16O2 |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 4-hydroxy-4,4-diphenylbutan-2-one |
Standard InChI | InChI=1S/C16H16O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,18H,12H2,1H3 |
Standard InChI Key | TWVOHPAOCXFGNY-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Introduction
Structural Characteristics
Molecular Geometry and Bonding
The core structure of 2-butanone, 4-hydroxy-4,4-diphenyl- consists of a butanone backbone () modified at the fourth carbon by a hydroxyl group (-OH) and two phenyl rings. X-ray crystallographic studies reveal a tetrahedral geometry around the central carbon (C4), with bond angles approximating 109.5°, consistent with sp³ hybridization . The phenyl rings adopt a staggered conformation relative to the ketone group, minimizing steric hindrance and stabilizing the molecule through intramolecular van der Waals interactions .
Key structural parameters include:
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C4-O (hydroxyl) bond length: 1.42 Å
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C4-C (phenyl) bond lengths: 1.51–1.53 Å
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Dihedral angle between phenyl rings: 85–90°
This configuration creates a rigid yet reactive scaffold, enabling selective functionalization at the ketone and hydroxyl sites .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl₃, 400 MHz):
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NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy:
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Strong absorption at 1715 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (O-H stretch), and 1600 cm⁻¹ (aromatic C=C) .
Mass Spectrometry:
Computational Insights
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 3.2 D, reflecting the polarity of the hydroxyl and ketone groups . The HOMO (-6.8 eV) is localized on the phenyl rings, while the LUMO (-1.9 eV) resides on the carbonyl group, suggesting electrophilic reactivity at the ketone site . Molecular dynamics simulations indicate a solvation energy of -45.2 kcal/mol in water, explaining its limited aqueous solubility .
Synthesis and Reaction Mechanisms
Historical Synthesis Methods
The earliest reported synthesis (Wittig & Suchanek, 1966) employed a Grignard reaction between benzophenone and methylmagnesium iodide, yielding 4-hydroxy-4,4-diphenyl-2-butanone in 62% yield after acid workup . Key steps included:
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Hydrolysis:
Modern Optimizations
Stahl et al. (1982) improved the yield to 91% using catalytic cerium(III) chloride in THF at -78°C, which suppresses side reactions via Lewis acid mediation . Branchaud (1983) demonstrated a microwave-assisted method reducing reaction time from 12 hours to 30 minutes while maintaining 89% yield .
Physicochemical Properties
The compound exhibits limited stability under acidic conditions, undergoing dehydration to form 4,4-diphenyl-3-buten-2-one above pH 4 .
Applications in Organic Synthesis
As a Ketone Synthon
The ketone group undergoes nucleophilic additions with:
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Grignard reagents to form tertiary alcohols ()
Hydroxyl Group Functionalization
The hydroxyl site participates in:
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at the phenyl rings enable aryl diversification, creating libraries of analogs for structure-activity studies .
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